molecular formula C6H6INO3 B2571883 Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate CAS No. 1823583-57-8

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2571883
CAS No.: 1823583-57-8
M. Wt: 267.022
InChI Key: DEYIKAFKPHDCCP-UHFFFAOYSA-N
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Description

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound with the molecular formula C6H6INO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate typically involves the iodination of a precursor oxazole compound. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in the presence of a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Require palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an amino-oxazole derivative, while a Suzuki coupling would produce a biaryl compound.

Scientific Research Applications

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The iodine atom can also play a role in enhancing the compound’s lipophilicity and facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate
  • Methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate
  • Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate

Uniqueness

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a non-covalent interaction that can be exploited in drug design and materials science. Additionally, the methyl group at the 5-position of the oxazole ring can affect the compound’s electronic properties and steric profile, making it distinct from its halogenated analogs.

Properties

IUPAC Name

methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYIKAFKPHDCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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